4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol, also known by its CAS number 1335646-90-6, is a chemical compound characterized by its unique molecular structure. Its molecular formula is and it has a molar mass of approximately 235.20 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it of interest in pharmaceutical applications. The presence of an amino group and a hydroxyl group contributes to its potential as a bioactive agent.
The chemical reactivity of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol can be attributed to the functional groups present in its structure. Key reactions include:
Research indicates that 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol exhibits significant biological activity, particularly as a potential agonist for specific receptors. Its structure suggests possible interactions with neurotransmitter systems, which could be explored for therapeutic applications in treating conditions such as diabetes or obesity through modulation of glucagon-like peptide-1 receptor pathways . Additionally, the trifluoromethyl moiety may enhance its pharmacokinetic properties.
The synthesis of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol typically involves several steps:
These methods can vary based on desired yield and purity levels.
4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol has several potential applications:
Interaction studies focusing on 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol have shown promising results regarding its binding affinity to various receptors. These studies often involve:
These interactions are crucial for understanding the compound's therapeutic potential.
Several compounds exhibit structural similarities to 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-3-(trifluoromethyl)phenol | Lacks the hydroxypropyl side chain | |
| 2-Amino-4-(trifluoromethyl)phenol | Different position of amino group | |
| 4-Hydroxy-3-(trifluoromethyl)aniline | Contains an aniline structure instead of an amine |
The uniqueness of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol lies in its combination of both amino and hydroxy functional groups along with the trifluoromethyl substituent. This combination potentially enhances its biological activity and selectivity towards certain receptors compared to similar compounds that lack one or more of these features.